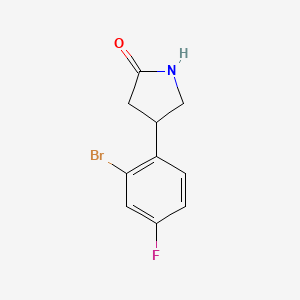

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one

Overview

Description

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one (4-BPF) is a chemical compound that has been studied extensively over the past few decades due to its wide range of applications in scientific research. 4-BPF has been used as a substrate for various enzymatic reactions and as a reagent for organic synthesis. In addition, 4-BPF has been found to possess several biochemical and physiological effects that make it an attractive compound for further research.

Scientific Research Applications

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one has been used in a wide range of scientific research applications. It has been used as a substrate for various enzymatic reactions, including the hydrolysis of esters and amides, as well as the oxidation of alcohols. In addition, 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one has been used as a reagent for organic synthesis, particularly in the synthesis of aryl-substituted heterocycles. Furthermore, 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one has been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of biocompatible polymers materials.

Mechanism of Action

The mechanism of action of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one is not yet fully understood. However, it is believed that the compound acts as a substrate for various enzymatic reactions, as well as a reagent for organic synthesis. In addition, 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one has been found to possess several biochemical and physiological effects, including the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, as well as the inhibition of certain inflammatory processes.

Biochemical and Physiological Effects

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one has been found to possess several biochemical and physiological effects. In addition to its role as a substrate for various enzymatic reactions and as a reagent for organic synthesis, 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one has been found to possess several biochemical and physiological effects, including the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, as well as the inhibition of certain inflammatory processes. In addition, 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one has been found to possess anti-cancer and anti-viral activity, as well as the ability to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one in laboratory experiments has several advantages and limitations. One of the main advantages is that 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one is relatively inexpensive and easy to obtain. In addition, it is a stable compound and can be stored without significant degradation. Furthermore, it is a versatile compound and can be used in a wide range of applications. However, there are also some limitations to its use in laboratory experiments, including its relatively low solubility in water and its potential for toxic effects.

Future Directions

Given the wide range of applications of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one, there are numerous potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one, with the aim of developing new therapeutic strategies. Another potential direction is to explore the potential of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one as a drug delivery system, as it has been found to possess anti-cancer and anti-viral activity. Additionally, further research into the synthesis of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one and its derivatives could lead to the development of new and improved synthetic methods. Finally, further research into the mechanism of action of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one could lead to new insights into its potential applications.

Synthesis Methods

The most common method for the synthesis of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one is a two-step procedure involving the reaction of 2-bromo-4-fluorobenzaldehyde with pyrrolidine in the presence of a base. In the first step, the aldehyde is reacted with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydroxide to form 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one. In the second step, the product is isolated and purified by recrystallization or chromatography.

properties

IUPAC Name |

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVUVLTULCWVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268333 | |

| Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |

CAS RN |

1171825-25-4 | |

| Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171825-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)

![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B6597041.png)